molecular formula Capsanthin:C40H56O3<br>C181H251NO12 B218511 Paprika CAS No. 68917-78-2

Paprika

Cat. No. B218511
CAS RN: 68917-78-2
M. Wt: 2633 g/mol
InChI Key: CQNWNTTUNLMXGL-DDDFTYIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paprika is a spice made from dried and ground red peppers, commonly used in many cuisines worldwide. Apart from its culinary use, paprika has been the subject of scientific research for its potential health benefits and medicinal properties.

Mechanism of Action

The active compounds in paprika are capsaicinoids, which are responsible for the spicy and pungent taste. Capsaicinoids have been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. They exert their effects by interacting with various cellular signaling pathways, including the TRPV1 receptor, which is involved in pain sensation and inflammation.
Biochemical and Physiological Effects
Paprika has been shown to have a wide range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and blood pressure. It has also been shown to improve lipid metabolism and insulin sensitivity, which may have implications for the prevention of metabolic disorders such as diabetes and cardiovascular disease.

Advantages and Limitations for Lab Experiments

Paprika has several advantages for use in lab experiments, including its low cost, availability, and ease of use. However, it also has some limitations, such as the variability in the composition of different paprika samples, which may affect the reproducibility of results.

Future Directions

There are several areas of future research for paprika, including its potential as a natural food preservative, its effect on gut microbiota, and its use as a therapeutic agent for various diseases. Further studies are needed to elucidate the mechanisms of action of paprika and its active compounds and to determine the optimal dose and duration of treatment.
Conclusion
In conclusion, paprika is a spice with potential health benefits and medicinal properties. Its active compounds, capsaicinoids, have been shown to have antioxidant, anti-inflammatory, and anticancer properties. Paprika has several advantages for use in lab experiments, including its low cost and availability, but also has some limitations, such as the variability in composition. Future research is needed to further elucidate the mechanisms of action of paprika and its potential therapeutic applications.

Synthesis Methods

Paprika is obtained by drying and grinding red peppers, which are a type of Capsicum annuum plant. The peppers are first harvested and then dried under controlled conditions to prevent spoilage. Once dried, the peppers are ground into a fine powder, which is then used as a spice.

Scientific Research Applications

Paprika has been studied extensively for its potential health benefits and medicinal properties. Some of the areas of research include its antioxidant and anti-inflammatory properties, its effect on blood pressure and cholesterol levels, and its potential as a natural food preservative.

properties

CAS RN

68917-78-2

Product Name

Paprika

Molecular Formula

Capsanthin:C40H56O3
C181H251NO12

Molecular Weight

2633 g/mol

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide;(6E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-26-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-2,6,11,15,20,24-hexamethylhexacosa-2,6,9,11,13,15,17,19,21,23,25-undecaen-8-one;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-1-(4-hydroxy-1,2,2-trimethylcyclopentyl)-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-4,8,13,17-tetramethyl-1-(2,6,6-trimethylcyclohexen-1-yl)nonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-4,8,13,17-tetramethyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)nonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one

InChI

InChI=1S/3C41H56O2.C40H56O3.C18H27NO3/c2*1-30(18-13-20-32(3)23-25-37-35(6)28-36(42)29-41(37,9)10)16-11-12-17-31(2)19-14-21-33(4)24-26-38(43)39-34(5)22-15-27-40(39,7)8;1-31(2)16-13-23-36(7)28-38(42)26-24-34(5)21-14-19-32(3)17-11-12-18-33(4)20-15-22-35(6)25-27-40-37(8)29-39(43)30-41(40,9)10;1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9;1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h11-14,16-21,23-26,36,42H,15,22,27-29H2,1-10H3;11-14,16-26,36,39,42H,15,27-29H2,1-10H3;11-12,14-22,24-28,39,43H,13,23,29-30H2,1-10H3;11-24,34-35,41-42H,25-28H2,1-10H3;6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b2*12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+;12-11+,19-14+,20-15+,26-24+,27-25+,32-17+,33-18+,34-21+,35-22+,36-28+;12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+;8-6+

InChI Key

CQNWNTTUNLMXGL-DDDFTYIZSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)C(=O)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CC(CC2(C)C)O)C)/C)/C.CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)/C=C(\C)/CCC=C(C)C)/C)/C.CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)C2C(=CCCC2(C)C)C)/C)/C.CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)C2(CC(CC2(C)C)O)C)/C)/C.CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC

SMILES

CC1=C(C(CCC1)(C)C)C(=O)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C.CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C=C(C)CCC=C(C)C)C)C.CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2C(=CCCC2(C)C)C)C)C.CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C.CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Canonical SMILES

CC1=C(C(CCC1)(C)C)C(=O)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C.CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C=C(C)CCC=C(C)C)C)C.CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2C(=CCCC2(C)C)C)C)C.CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C.CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Other CAS RN

68917-78-2

physical_description

Dark-red viscous liquid

synonyms

Paprikacolour; Resins, oleo-, paprika; PAPRIKAPIGMENT; OLEORESINSOFPAPRIKA; PAPRIKAOLEORESINS

Origin of Product

United States

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